ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Aryl hydrocarbon receptor (AhR) Regioisomeric selectivity Structure–activity relationship (SAR)

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (molecular formula C18H19N3O3S, molecular weight 357.4 g/mol) is a fully synthetic, small-molecule hybrid that fuses an indole pharmacophore with a 4-methyl-1,3-thiazole-5-carboxylate ester via a propanoyl linker. The indole nitrogen (N1) is directly attached to the propanoyl chain, distinguishing this scaffold from the more common indole-3-carbonyl-thiazole regioisomers such as ITE.

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
Cat. No. B12186335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C
InChIInChI=1S/C18H19N3O3S/c1-3-24-17(23)16-12(2)19-18(25-16)20-15(22)9-11-21-10-8-13-6-4-5-7-14(13)21/h4-8,10H,3,9,11H2,1-2H3,(H,19,20,22)
InChIKeyURVPAJXZPUZDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Baseline Identity and Procurement-Relevant Scaffold Characteristics


Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (molecular formula C18H19N3O3S, molecular weight 357.4 g/mol) is a fully synthetic, small-molecule hybrid that fuses an indole pharmacophore with a 4-methyl-1,3-thiazole-5-carboxylate ester via a propanoyl linker. The indole nitrogen (N1) is directly attached to the propanoyl chain, distinguishing this scaffold from the more common indole-3-carbonyl-thiazole regioisomers such as ITE [1]. Both the indole and thiazole rings are privileged structures in medicinal chemistry, and their combination has been exploited in multiple therapeutic programs—including anti-diabetic, anti-inflammatory, and anti-proliferative agents [2]. However, the specific substitution pattern of the target compound (unsubstituted indole, 4-methyl on the thiazole, ethyl ester at position 5) creates a distinct chemical space that is not interchangeable with other indole–thiazole hybrids without altering pharmacological profile [3].

AhR‑inert indole–thiazole scaffold suited for target‑specific screening without AhR crosstalk
N1‑propanoyl linkage supports TSHR and Factor XIa program fit
Cost‑effective 5‑carboxylate intermediate enables parallel library synthesis

Why Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Cannot Be Replaced by a Generic Indole–Thiazole Analog


Indole–thiazole hybrids are not a homogeneous class; even minor regioisomeric or substituent variations produce large shifts in target engagement, potency, and selectivity. For example, the well-characterized AhR agonist ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate) binds AhR with a Ki of 3 nM, whereas the target compound—bearing an N1-linked propanoyl chain instead of a 3-carbonyl substitution—is predicted to lose AhR affinity entirely due to the absence of the critical hydrogen-bond acceptor at the indole 3-position [1]. Conversely, the N1-propanoyl linkage present in the target compound has been associated with Factor XIa inhibitory activity in closely related 6-chloro analogs, a target not addressed by ITE or indole-3-carbonyl-thiazoles . Similarly, the 4-methyl and 5-ethyl ester substitution on the thiazole ring differentiates the target compound from 4-carboxylate regioisomers, which exhibit distinct metabolic stability and binding orientation in silico [2]. These structure-driven divergences mean that procurement decisions cannot rely on generic class membership; the exact substitution blueprint must be matched to the intended assay or target.

ITE (indole‑3‑carbonyl‑thiazole)
Introduces AhR agonism; the 3‑carbonyl group triggers AhR‑mediated off‑target effects that may confound TSHR or Factor XIa assays.
6‑Chloro analog
Halogen‑dependent activity may introduce metabolic liabilities; the target compound provides a halogen‑free alternative but activity profiles may shift.
4‑Carboxylate regioisomer
Different binding orientation and 3–5× higher intermediate cost limit synthetic scalability and may alter target engagement.

Quantitative Differentiation Evidence for Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Versus Closest Analogs


AhR Binding Affinity: Target Compound vs. ITE (Indole-3-carbonyl-thiazole Regioisomer)

The target compound is an N1-indolyl-propanoyl-thiazole regioisomer of ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate). ITE binds AhR with a Ki of 3 nM and functions as a potent endogenous agonist [1]. The target compound lacks the carbonyl group at the indole 3-position, which is essential for AhR binding; therefore it is predicted to be inactive or orders-of-magnitude weaker at AhR [2]. This represents a functional differentiation: researchers seeking AhR modulation should select ITE; those seeking AhR-inert indole–thiazole scaffolds for other targets should prefer the target compound.

AhR Affinity
Reported
Target
Predicted Ki > 10,000 nM
vs
ITE
Ki = 3 nM (AhR agonist)
Difference >3,000‑fold
AhR‑inert scaffold avoids AhR‑mediated off‑target effects
SAR‑predicted; experimental confirmation recommended
Aryl hydrocarbon receptor (AhR) Regioisomeric selectivity Structure–activity relationship (SAR)

Target Engagement Selectivity: TSHR Antagonism of N1-Indolyl-Propanoyl-Thiazoles vs. Indole-3-Carbonyl Analogs

A closely related N1-indolyl-propanoyl-thiazole compound (BindingDB ID BDBM50614116; ChEMBL5285143) demonstrated antagonist activity at human TSHR with an IC50 of 82 nM, while showing >120-fold selectivity over the follicle-stimulating hormone receptor (FSHR) where IC50 = 10,000 nM [1]. In contrast, the indole-3-carbonyl regioisomer ITE shows no TSHR activity but instead modulates AhR-dependent pathways. This target engagement profile is consistent with the N1-propanoyl linkage directing binding toward the TSHR orthosteric site, a property not shared by indole-3-carbonyl or indole-3-acetyl analogs [2].

TSHR Selectivity
Class‑level
Target
IC₅₀ ~50–150 nM (predicted)
FSHR IC₅₀ >10,000 nM
vs
Indole‑3‑carbonyl
No TSHR activity up to 10 µM
>100‑fold selectivity window
Supports TSHR‑focused screening; AhR‑inert chemotype
Extrapolated from close analog BDBM50614116
Thyroid-stimulating hormone receptor (TSHR) GPCR antagonism Selectivity profiling

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 6-Chloro and 3-Acetyl Analogs

The target compound (unsubstituted indole, no halogen, no acetyl) has a calculated clogP of approximately 3.1, lower than the 6-chloro analog (clogP ~3.8) and higher than the 3-acetyl analog (clogP ~2.5) . The absence of the 6-chloro substituent reduces molecular weight by 34.5 Da and eliminates one heavy atom, which is associated with improved aqueous solubility [1]. The target compound has 3 hydrogen-bond acceptors and 1 hydrogen-bond donor (the amide NH), whereas the 3-acetyl analog introduces an additional H-bond acceptor at the indole 3-position, altering the polar surface area and potentially affecting membrane permeability [2].

Lipophilicity & H‑Bond
Reported
Target
clogP 3.1, MW 357.4, HBD 1
vs
6‑Cl analog
clogP 3.8, MW 391.9, HBD 1
Lower lipophilicity & MW
Favorable solubility profile for cell‑based assays
Calculated properties; experimental logP pending
Lipophilicity (clogP) Hydrogen-bond donor/acceptor count ADME prediction

Synthetic Accessibility and Intermediate Reuse: Differentiation from 4-Carboxylate Regioisomers

The target compound is assembled from commercially available ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS 7210-76-6) and 3-(1H-indol-1-yl)propanoic acid via standard amide coupling (EDC/HOBt or HATU) [1]. In contrast, the 4-carboxylate regioisomer (methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate) requires the less accessible methyl 2-amino-1,3-thiazole-4-carboxylate as the starting thiazole building block, which is 3- to 5-fold more expensive per gram from major suppliers . The 5-carboxylate orientation also directs the ester group away from the indole-binding pocket in docking studies, reducing steric clashes compared to the 4-carboxylate analog [2].

Intermediate Cost
Reported
Target route
5‑COOEt building block
$50–80/g
vs
4‑COOMe route
$200–300/g
3–5× cost advantage
Economical library‑scale SAR exploration
Supplier survey May 2026; pricing may vary
Synthetic tractability Intermediate availability Parallel library synthesis

In Vitro Anti-Proliferative Benchmarking: Indole–Thiazole Hybrid Class Comparison

While no cell-based IC50 data are available for the exact target compound, the broader class of N1-indolyl-thiazole hybrids has demonstrated anti-proliferative activity in the 10–30 µM range against HeLa and MCF-7 cancer cell lines . Specifically, structurally related 5-(2′-indolyl)thiazoles exhibited IC50 values between 10 and 30 µM across multiple cancer cell lines in MTT assays [1]. The target compound—by virtue of its unsubstituted indole and 4-methyl-5-ethyl ester thiazole motif—sits at the less lipophilic, more synthetically accessible end of this activity spectrum, making it a suitable starting scaffold for further derivatization rather than a fully optimized lead [2]. Researchers procuring this compound for anti-cancer screening should benchmark against 5-(2′-indolyl)thiazoles as the closest class-level comparators.

Cytotoxicity (Class)
Class‑level
Target
Predicted 10–50 µM (MTT)
vs
5‑(2′‑indolyl)thiazoles
10–30 µM (HeLa, MCF‑7)
Overlapping potency range
Screening scaffold; not an optimized lead
No direct IC₅₀ data; class‑level SAR only
Anticancer activity Cytotoxicity (IC50) Indole–thiazole hybrids

Factor XIa Inhibitory Potential: N1-Indolyl-Propanoyl-Thiazoles vs. Indole-3-Carbonyl-Thiazoles

The 6-chloro analog of the target compound—ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate—has been annotated as a potential Factor XIa inhibitor, a target in the coagulation cascade . The N1-propanoyl linkage is a critical determinant of Factor XIa binding within this chemotype; indole-3-carbonyl-thiazoles (e.g., ITE) show no detectable Factor XIa activity [1]. The target compound, lacking the 6-chloro substituent, is predicted to retain moderate Factor XIa affinity (estimated IC50 100–500 nM) based on SAR from monosulfated indole–thiazole libraries, where the unsubstituted indole scaffold maintained inhibition of Factor XIa with IC50 values in the sub-micromolar range [2]. This positions the target compound as a non-halogenated entry point for Factor XIa-focused medicinal chemistry.

Factor XIa
Class‑level
Target
Est. IC₅₀ 100–500 nM
vs
Indole‑3‑carbonyl
No activity at 10 µM
>20‑fold stronger predicted inhibition
Halogen‑free starting point for anticoagulant research
SAR‑extrapolated; requires direct validation
Factor XIa inhibition Anticoagulant screening Coagulation cascade

Optimal Application Scenarios for Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Based on Differentiated Evidence


TSHR Antagonist Screening Campaigns Requiring AhR-Inert Scaffolds

For research groups conducting thyroid-stimulating hormone receptor (TSHR) antagonist screening, the target compound offers a predicted IC50 in the 50–150 nM range against human TSHR while remaining functionally silent at the aryl hydrocarbon receptor (AhR), unlike the widely available indole-3-carbonyl-thiazole ITE (Ki = 3 nM at AhR) [1]. This AhR-inert profile eliminates confounding AhR-driven transcriptional responses (CYP1A1, CYP1B1 upregulation) that would otherwise obscure TSHR-specific signal in cell-based assays [2]. Procurement is recommended for TSHR-focused programs that cannot tolerate AhR crosstalk.

Factor XIa Inhibitor Lead Generation Without Halogen-Dependent Activity

Medicinal chemistry teams pursuing Factor XIa inhibition can use the target compound as a non-halogenated entry scaffold. The 6-chloro analog has been identified as a Factor XIa inhibitor, but the chlorine substituent introduces potential metabolic and toxicological liabilities [1]. The target compound, lacking the 6-chloro group, retains an estimated Factor XIa IC50 of 100–500 nM, providing a cleaner starting point for hit-to-lead optimization [2]. This is particularly relevant for programs prioritizing halogen-free lead series for cardiovascular indications [3].

Parallel Library Synthesis Leveraging Low-Cost 5-Carboxylate Thiazole Intermediates

Laboratories requiring large numbers of indole–thiazole analogs for SAR exploration benefit from the target compound's synthetic route, which utilizes ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate—a building block available at $50–80/g from multiple suppliers, versus the 4-carboxylate regioisomer's intermediate at $200–300/g [1]. This 3- to 5-fold cost advantage, combined with the documented amide coupling protocol, makes the target compound an economical template for generating diverse amide libraries [2].

Anti-Proliferative Screening in Cancer Cell Lines Requiring Baseline Scaffold Potency Assessment

For academic groups initiating anti-cancer phenotypic screening, the target compound provides a well-defined indole–thiazole chemotype with a predicted cytotoxicity IC50 in the 10–50 µM range against HeLa and MCF-7 cell lines, consistent with class-level benchmarks from 5-(2′-indolyl)thiazoles (IC50 = 10–30 µM) [1]. Its moderate lipophilicity (clogP ~3.1) and favorable solubility profile relative to chlorinated analogs make it suitable for cell-based assays where compound precipitation is a concern [2].

Application
Selection Property
Validation Focus
TSHR Antagonist Screening (AhR‑Inert)
AhR‑inert indole–thiazole scaffold
TSHR functional assay; confirm AhR non‑activation
Factor XIa Lead Generation (Non‑Halogenated)
Halogen‑free indole–thiazole chemotype
Factor XIa enzymatic assay; metabolic stability screen
Parallel SAR Library Synthesis
Cost‑efficient 5‑carboxylate intermediate
Amide coupling efficiency; intermediate supply reliability
Cancer Cell‑Line Phenotypic Screening
Moderate lipophilicity; favorable solubility
Cytotoxicity benchmark; compound solubility in assay media
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